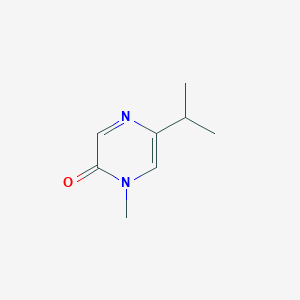
Methyl4-pyridinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl 4-pyridinecarboxylate can be synthesized through the esterification of isonicotinic acid with methanol under the action of concentrated sulfuric acid . due to the drawbacks of using concentrated sulfuric acid, such as oxidation, carbonization, and equipment corrosion, alternative catalysts are being explored .
Industrial Production Methods: Industrial production of methyl 4-pyridinecarboxylate involves a multi-step process:
- A mixture of acetonitrile, hydroxylamine hydrochloride, and sodium methoxide is stirred at room temperature for 2-4 days.
- The mixture is filtered, and the filtrate is concentrated to yield (Z)-N’-hydroxyethanamidine.
- Refluxing a mixture of methanol, potassium hydroxide, and dimethyl pyridine-2,4-dicarboxylate produces 4-(methoxycarbonyl) picolinic acid.
- Oxalyl chloride is added to 4-(methoxycarbonyl) picolinic acid in dichloromethane, and the reaction is evaporated to produce methyl 2-(chlorocarbonyl) isonicotinate.
- (Z)-N’-hydroxyacetamidine and triethylamine are added to the solution, and the reaction is concentrated to yield 2-(1-aminoethylaminooxy) carbonyl isonicotinic acid (Z)-methyl ester.
- The final product is obtained by heating the solution under reflux and purifying it by silica gel column chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 4-pyridinecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine-4-carboxylic acid.
Reduction: Reduction reactions can convert it into different derivatives.
Substitution: Nucleophilic aromatic substitution reactions can replace functional groups on the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents such as fluoride anion can be used for nucleophilic aromatic substitution.
Major Products:
Oxidation: Pyridine-4-carboxylic acid.
Reduction: Various reduced derivatives of the compound.
Substitution: Fluorinated or other substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 4-pyridinecarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of biological pathways and mechanisms.
Industry: It is used as a solvent and in the production of agrochemicals.
Wirkmechanismus
The mechanism of action of methyl 4-pyridinecarboxylate involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it acts as a precursor for drugs that target enzymes or receptors involved in disease pathways. The exact mechanism depends on the specific derivative or application being studied .
Vergleich Mit ähnlichen Verbindungen
- Pyridine-4-carboxylic acid
- Methyl 3-fluoropyridine-4-carboxylate
- Isonicotinic acid methyl ester
Comparison: Methyl 4-pyridinecarboxylate is unique due to its specific ester functional group, which imparts distinct chemical properties and reactivity compared to similar compounds. For example, its ester group makes it more reactive in esterification and substitution reactions compared to pyridine-4-carboxylic acid .
Eigenschaften
Molekularformel |
C7H6NO2- |
|---|---|
Molekulargewicht |
136.13 g/mol |
IUPAC-Name |
2-methylpyridine-4-carboxylate |
InChI |
InChI=1S/C7H7NO2/c1-5-4-6(7(9)10)2-3-8-5/h2-4H,1H3,(H,9,10)/p-1 |
InChI-Schlüssel |
PMDHIMMPXRSDML-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=NC=CC(=C1)C(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Amino-[1,2,4]triazolo[4,3-a]pyridin-6-ol](/img/structure/B13113497.png)

![(6R,7R,8S,9R)-6-(hydroxymethyl)-3,4,6,7,8,9-hexahydro-2H-pyrido[1,2-a]pyrimidine-7,8,9-triol](/img/structure/B13113499.png)




![3-Ethylisoxazolo[5,4-d]pyrimidin-4-amine](/img/structure/B13113545.png)






